

# Spectroscopic Profile of Methallyltrimethylsilane: A Technical Guide

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## Compound of Interest

Compound Name: Methallyltrimethylsilane

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **methallyltrimethylsilane** (C<sub>7</sub>H<sub>16</sub>Si), a valuable organosilane reagent in organic synthesis. Due to the limited availability of published experimental spectra, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. It also outlines standardized experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and provides a general workflow for spectroscopic analysis.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **methallyltrimethylsilane**. These predictions are derived from the analysis of similar chemical structures and established spectroscopic correlation tables.

### Table 1: Predicted <sup>1</sup>H NMR Spectral Data

Solvent: CDCl<sub>3</sub>, Reference: TMS (δ 0.00 ppm)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~4.6 - 4.8	Singlet (broad)	2H	=CH <sub>2</sub>
~1.7	Singlet	3H	-C(CH <sub>3</sub> )=
~1.5	Singlet	2H	-CH <sub>2</sub> -Si
~0.0	Singlet	9H	-Si(CH <sub>3</sub> ) <sub>3</sub>

## Table 2: Predicted <sup>13</sup>C NMR Spectral Data

Solvent: CDCl<sub>3</sub>, Reference: TMS ( $\delta$  0.00 ppm)

Chemical Shift ( $\delta$ , ppm)	Assignment
~145	C=CH <sub>2</sub>
~110	=CH <sub>2</sub>
~28	-CH <sub>2</sub> -Si
~25	-C(CH <sub>3</sub> )=
~ -1.5	-Si(CH <sub>3</sub> ) <sub>3</sub>

## Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3080	Medium	=C-H stretch
~2950	Strong	C-H stretch (sp <sup>3</sup> )
~1645	Medium	C=C stretch
~1250	Strong	Si-CH <sub>3</sub> symmetric deformation
~840	Strong	Si-C stretch

## Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment
128	$[M]^+$ (Molecular Ion)
113	$[M - CH_3]^+$
73	$[Si(CH_3)_3]^+$
55	$[C_4H_7]^+$

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like **methallyltrimethylsilane**. Instrument-specific parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **methallyltrimethylsilane** in ~0.6 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- $^1H$  NMR Acquisition:
  - Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
  - Typical parameters include a  $30^\circ$  pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
  - Accumulate a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
- $^{13}C$  NMR Acquisition:
  - Acquire the spectrum on the same spectrometer, typically at a frequency of 100 MHz.
  - Use proton decoupling to simplify the spectrum.

- A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the  $^{13}\text{C}$  nucleus.

## Infrared (IR) Spectroscopy

- Sample Preparation: As a neat liquid, place a drop of **methallyltrimethylsilane** between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Data Acquisition:
  - Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
  - Typically, data is collected over the range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
  - A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.

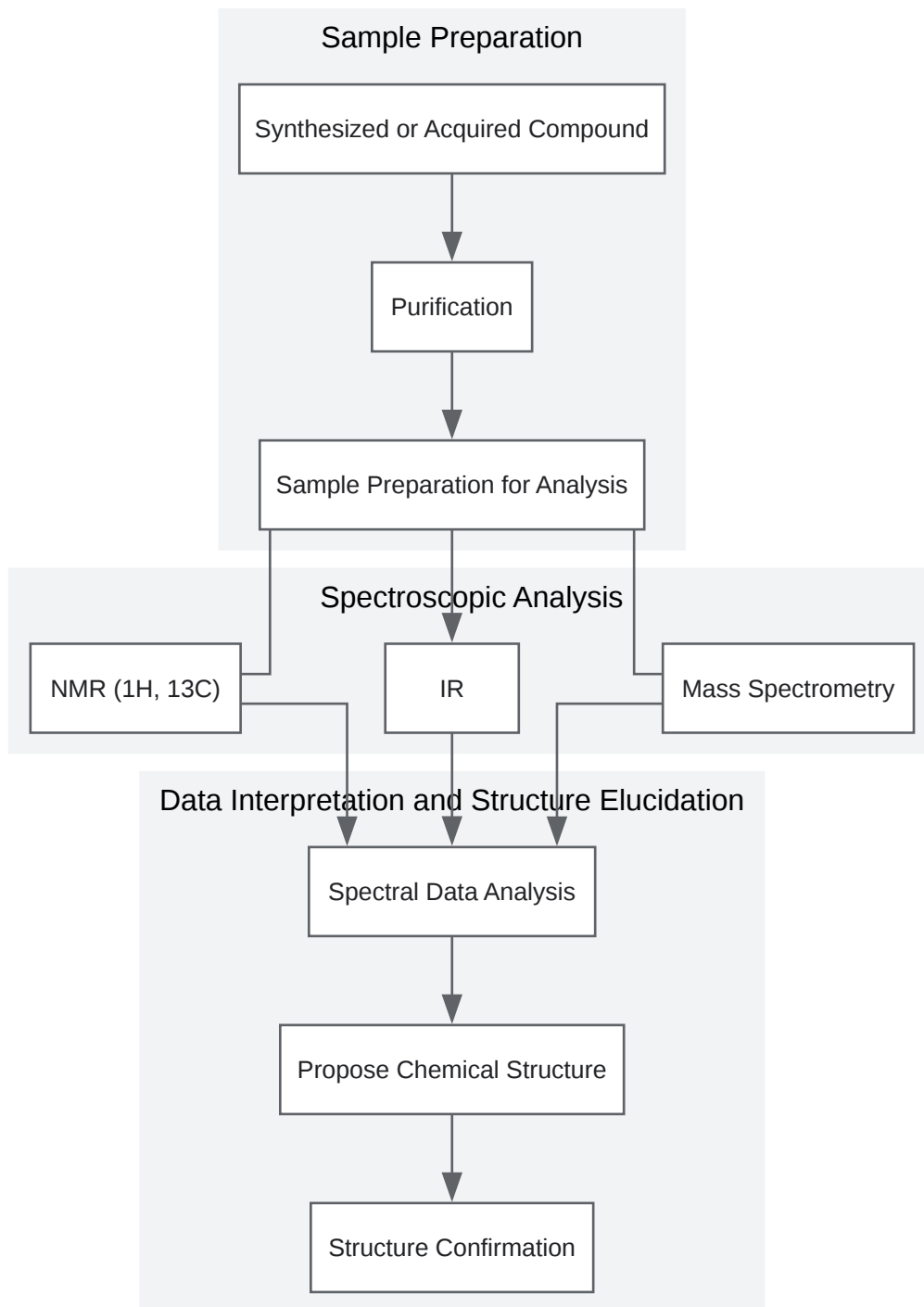
## Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) interface for volatile liquids.
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
- Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer over a mass-to-charge ( $m/z$ ) range of approximately 10-200 amu.

## Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

## General Workflow for Spectroscopic Characterization



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